molecular formula C10H9Cl2NO3 B3023995 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid CAS No. 91587-41-6

2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid

Cat. No. B3023995
CAS RN: 91587-41-6
M. Wt: 262.09 g/mol
InChI Key: MQGBVNVKAFJSAD-UHFFFAOYSA-N
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Description

2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid is a chemical compound with the CAS Number: 869950-77-6 . It has a molecular weight of 248.06 and a linear formula of C9H7Cl2NO3 .

Scientific Research Applications

Synthesis and Characterization

A notable study discusses the synthesis, characterization, and application of a novel salicylic acid derivative, closely related to 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid, known as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid. This compound exhibits potential anti-inflammatory, analgesic, and antiplatelet activities, suggesting its promise as a new drug development candidate. The study explores its COX-2 specificity, toxicity profile, and possible molecular mechanisms, positioning it as an alternative to conventional NSAIDs like acetylsalicylic acid due to its preliminary beneficial health effects and lower gastric toxicity (Tjahjono et al., 2022).

Biological and Pharmacological Activities

The biological and pharmacological activities of chlorogenic acid (CGA), another phenolic compound structurally related to 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid, have been extensively reviewed. CGA is recognized for its diverse therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, and antihypertensive effects. The review emphasizes the importance of further research to optimize CGA's biological and pharmacological effects, suggesting its potential as a natural food additive and a cost-effective alternative to synthetic antibiotics (Naveed et al., 2018).

Antituberculosis Potential

Research on organotin(IV) complexes, including those derived from 2-[(2,6-dimethylphenyl)amino]benzoic acid, reveals significant antituberculosis activity. The study underscores the influence of the ligand environment, organic groups attached to tin, and the structure on the antituberculosis efficacy of these complexes. It highlights the superior activity of triorganotin(IV) complexes over diorganotin(IV) ones, suggesting the potential of these compounds in developing new antituberculosis drugs (Iqbal et al., 2015).

properties

IUPAC Name

2-chloro-5-[[(2-chloroacetyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c11-4-9(14)13-5-6-1-2-8(12)7(3-6)10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGBVNVKAFJSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)CCl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301356
Record name 2-chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91587-41-6
Record name NSC142586
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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